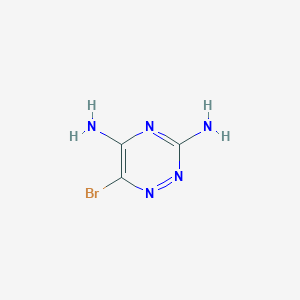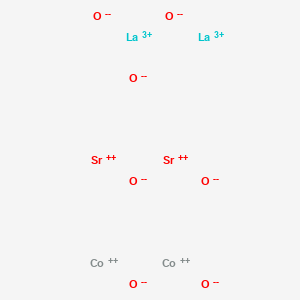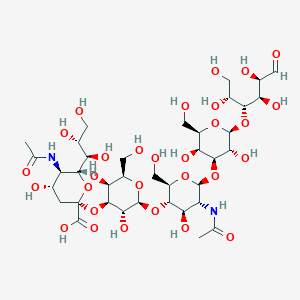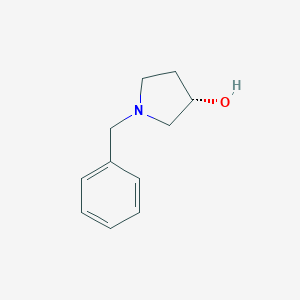
(S)-1-Benzylpyrrolidin-3-ol
概要
説明
(S)-1-Benzylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-1-Benzyl-3-pyrrolidinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3S)-1-benzylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXOIAIYXXXEE-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-90-4 | |
| Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthesis route for (S)-1-Benzyl-3-pyrrolidinol according to the research?
A1: The research highlights an improved synthesis route for (S)-1-Benzyl-3-pyrrolidinol starting from L-malic acid and benzylamine. The key improvement is the use of a melting reaction to synthesize the intermediate, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, without any solvent [, ]. This method offers advantages in terms of efficiency and environmental friendliness. Subsequent reduction of the intermediate using sodium borohydride-iodine in tetrahydrofuran yields the target compound [, ].
Q2: What insights into the reduction mechanism of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione were gained through IR spectroscopy?
A2: IR spectroscopy played a crucial role in elucidating the reduction mechanism. The study revealed that borane, generated in situ from sodium borohydride and iodine, interacts with the starting material in two ways: * Conjugation with the carbonyl group: This forms a four-membered ring intermediate. * Conjugation with the nitrogen atom.
Q3: Has (S)-1-Benzyl-3-pyrrolidinol been explored for any specific applications?
A3: While the provided research primarily focuses on the synthesis and characterization of (S)-1-Benzyl-3-pyrrolidinol, one study explores its application in developing a liposomal nanodrug delivery system for Norcantharidin (NCTD) []. The researchers synthesized a novel NCTD derivative by conjugating it with (S)-1-Benzyl-3-pyrrolidinol. This derivative was successfully encapsulated in liposomes, exhibiting high encapsulation efficiency and drug loading []. This approach aimed to improve NCTD's tumor accumulation and reduce its inherent irritation, suggesting potential applications in cancer therapy.
Q4: What spectroscopic data is available for (S)-1-Benzyl-3-pyrrolidinol and the intermediate (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione?
A4: The research provides information on the following spectroscopic data:
- (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: Characterized using ¹H NMR, IR spectroscopy, and specific rotation measurements [].
- (S)-1-Benzyl-3-pyrrolidinol: Characterized using IR spectroscopy [].
- (S)-1-Benzyl-3-pyrrolidinol-borane complex (intermediate): Characterized using IR, ¹H NMR, ¹¹B NMR, and MS spectroscopy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
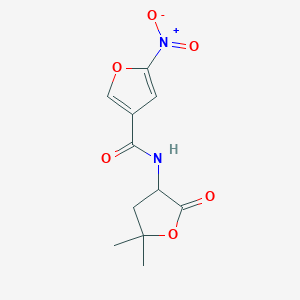

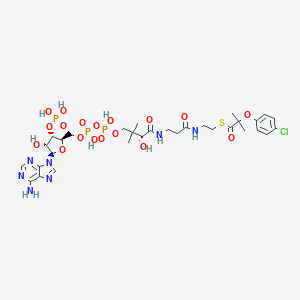

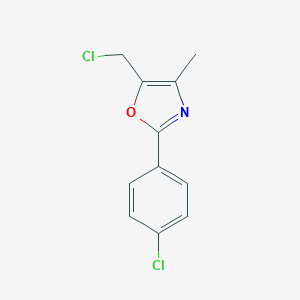
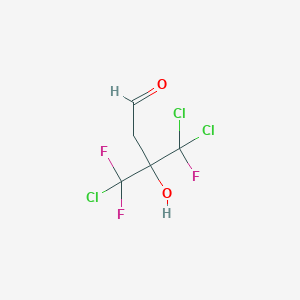
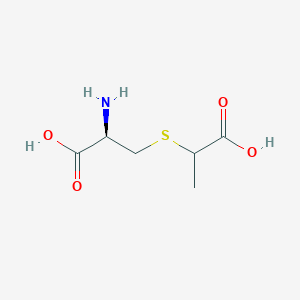
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
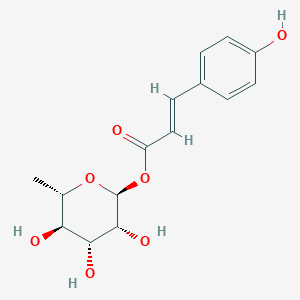
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
